Methyl 2'-amino-6'-[2-(dimethylamino)ethyl]-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
Methyl 2'-amino-6'-[2-(dimethylamino)ethyl]-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a spirocyclic compound characterized by a fused pyrano[3,2-c]pyridine and indole core. Its structural complexity arises from the spiro junction at the indole C3 position and the pyrano-pyridine moiety, which confers unique stereoelectronic properties. Key functional groups include:
- A 7'-methyl group and 2,5'-dioxo system, contributing to hydrogen-bonding and conformational rigidity.
Its design aligns with principles of scaffold diversity and functional group optimization for drug-like properties .
Properties
IUPAC Name |
methyl 2'-amino-6'-[2-(dimethylamino)ethyl]-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-12-11-15-16(19(27)26(12)10-9-25(2)3)22(17(18(23)31-15)20(28)30-4)13-7-5-6-8-14(13)24-21(22)29/h5-8,11H,9-10,23H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNTWBVNBPPCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1CCN(C)C)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-amino-6’-[2-(dimethylamino)ethyl]-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves multi-step organic reactions. The starting materials often include indole derivatives and pyrano[3,2-c]pyridine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-amino-6’-[2-(dimethylamino)ethyl]-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products.
Scientific Research Applications
Methyl 2’-amino-6’-[2-(dimethylamino)ethyl]-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2’-amino-6’-[2-(dimethylamino)ethyl]-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Carboxylate vs. Carbonitrile : The target compound’s methyl carboxylate (3'-COOCH₃) improves aqueous solubility compared to the carbonitrile (3'-CN) in , which increases logP by ~0.5–1.0 units .
Substituent Effects: The 2-(dimethylamino)ethyl group (target) introduces a basic nitrogen (pKa ~8–9), enabling pH-dependent solubility and ionic interactions absent in the methoxyethyl () or pyridinylmethyl () analogues. The 7'-methyl group is conserved across all compounds, suggesting a role in steric stabilization or metabolic resistance.
Core Modifications: The pyrano[3,2-c]pyridine scaffold in the target compound differs from pyrido[2,3-d]pyrimidine derivatives (e.g., ), which exhibit broader π-conjugation and altered binding affinities.
Computational Similarity Analysis
Using Tanimoto coefficients (MACCS fingerprints), the target compound shares >70% similarity with and , primarily due to the conserved spiro core and amino/dioxo groups. However, the 2-(dimethylamino)ethyl substituent reduces similarity to (Tanimoto <50%) .
Research Findings and Implications
- Activity Cliffs: Minor substituent changes (e.g., COOCH₃ → CN) may lead to drastic activity shifts, as seen in kinase inhibitors .
- ADME Profile : The target compound’s carboxylate and tertiary amine balance logP (predicted ~1.5) and permeability, outperforming carbonitrile analogues in solubility .
Biological Activity
The biological activity of this compound is primarily attributed to its structural features, which include an indole and pyrano-pyridine moiety. These structural elements are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and other diseases.
- Indole Moiety : Indoles are known for their ability to modulate various biological pathways. They can act as inhibitors of kinases and other enzymes involved in cell signaling pathways that regulate cell proliferation and apoptosis.
- Pyrano-Pyridine Structure : This part of the molecule may enhance its ability to bind to specific receptors or enzymes, potentially increasing its efficacy as a therapeutic agent against certain cancers or other pathological conditions.
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Research has shown that indole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins .
- Targeting Specific Pathways : Compounds resembling this structure have been found to target pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cancer cell survival and growth .
Neuroprotective Effects
Some derivatives of indole compounds have demonstrated neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases.
Case Studies
- Indole Derivatives in Cancer Treatment : A study published in MDPI highlighted the role of indole-based compounds in treating non-small cell lung cancer (NSCLC). The findings indicated that these compounds could induce significant apoptosis in cancer cell lines .
- Mechanistic Insights : Another investigation revealed that specific indole derivatives could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The study provided IC50 values demonstrating potency against various cancer cell lines .
Data Table: Biological Activities and Potency
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
